2-(1,3-Benzothiazol-2-yl)benzoic acid
Overview
Description
2-(1,3-Benzothiazol-2-yl)benzoic acid is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds have been extensively studied due to their diverse range of applications, including their use in fluorescent probes, corrosion inhibitors, and pharmaceuticals .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves multi-step procedures that may include cyclization reactions and functional group transformations. For instance, the synthesis of benzothiazole analogues for fluorescent probes involves two-step procedures from corresponding benzazoles . Similarly, the synthesis of various benzothiazole derivatives for pharmacological evaluation involves satisfactory yields and is confirmed by elemental and spectral data .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is often characterized using techniques such as X-ray crystallography, FT-IR, NMR, and UV-Vis spectroscopy. These methods provide detailed information about the geometry, vibrational modes, and electronic transitions of the molecules. For example, the X-ray structure determination and DFT calculations have been used to optimize the structure parameters of a benzo[d]thiazole derivative, showing good consistency with experimental data . Similarly, the crystal structure of a benzoic acid cocrystal with a benzothiazole-based acceptor has been determined, revealing intermolecular hydrogen bonds and non-bonded interactions .
Chemical Reactions Analysis
Benzothiazole derivatives can participate in various chemical reactions, including those that lead to the formation of cocrystals or complexes with other molecules. The formation of a cocrystal between benzoic acid and a benzothiazole-based acceptor involves intermolecular hydrogen bonding and non-bonded S…O interactions . Additionally, benzothiazole derivatives can act as corrosion inhibitors through chemisorption on metal surfaces, as demonstrated by molecular dynamics simulations .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as their thermal stability, electronic properties, and reactivity, can be studied using a combination of experimental and computational methods. Thermogravimetric analysis (TG/DTA) can provide insights into the thermal behavior of these compounds . Quantum chemical calculations and molecular dynamics simulations can predict properties like binding energies, inhibition efficiencies, and molecular configurations on metal surfaces . Furthermore, the study of frontier molecular orbitals and molecular electrostatic potential maps can reveal the chemical reactivity and potential sites for drug action .
Scientific Research Applications
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Anti-Tubercular Compounds
- Field : Medicinal Chemistry
- Application : Benzothiazole derivatives have been synthesized as potential anti-tubercular compounds .
- Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
- Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
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Pharmaceutical Chemistry
- Field : Pharmaceutical Chemistry
- Application : The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
- Methods : This review deals with the synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles .
- Results : Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .
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Vulcanization Accelerators and Antioxidants
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Anti-Inflammatory Agents and Enzyme Inhibitors
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Imaging Reagents and Fluorescence Materials
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Ubiquitin Ligase Inhibitors
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Antiulcer and Antitumor Agents
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Antifeedant and Acaricidal Activities
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Inhibition of Ubiquitin Ligase
Safety And Hazards
Future Directions
The synthesis of benzothiazoles, including 2-(1,3-Benzothiazol-2-yl)benzoic acid, is of considerable interest due to their potent and significant biological activities and great pharmaceutical value . Future research may focus on developing more efficient and environmentally friendly synthesis methods, as well as exploring new potential applications of these compounds .
Relevant Papers Several papers have been published on the synthesis and properties of 2-(1,3-Benzothiazol-2-yl)benzoic acid and related compounds . These papers provide valuable insights into the synthesis methods, chemical reactions, and potential applications of these compounds.
properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)18-13/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHKJRBEJIXPHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287509 | |
Record name | 2-(1,3-benzothiazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30287509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-yl)benzoic acid | |
CAS RN |
6340-29-0 | |
Record name | 6340-29-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51385 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1,3-benzothiazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30287509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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